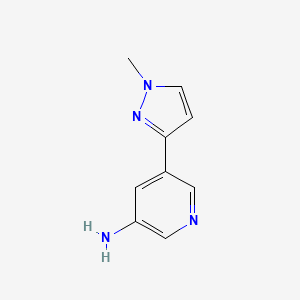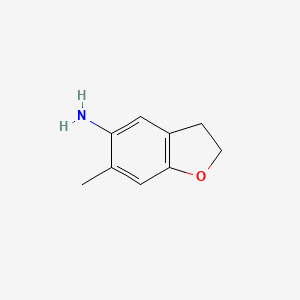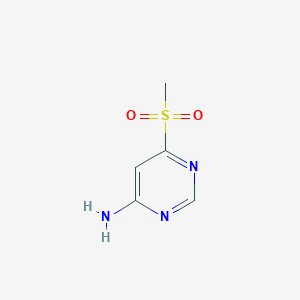
5-(1-Methylpyrazol-3-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylpyrazol-3-yl)pyridin-3-amine is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as MP-3-APY and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of MP-3-APY is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2) which is involved in cell cycle regulation. MP-3-APY has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB) which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MP-3-APY has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MP-3-APY has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, MP-3-APY has been found to modulate the immune response by regulating the activation and proliferation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MP-3-APY in lab experiments is its ability to inhibit the activity of CDK2 which is involved in cell cycle regulation. This makes it a useful tool for studying the cell cycle and its regulation. However, one limitation of using MP-3-APY is its potential toxicity. It has been found to exhibit cytotoxic effects on some normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of MP-3-APY. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of MP-3-APY and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(1-Methylpyrazol-3-yl)pyridin-3-amine involves the reaction of 3-amino-5-bromopyridine with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a base. The reaction yields MP-3-APY as a yellow solid that is soluble in organic solvents.
Applications De Recherche Scientifique
MP-3-APY has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory activities. MP-3-APY has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-(1-methylpyrazol-3-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-3-2-9(12-13)7-4-8(10)6-11-5-7/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXANTIERBNVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylpyrazol-3-yl)pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)


![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)